molecular formula C19H16N4O2 B5719173 N,N'-(4-methyl-1,2-phenylene)diisonicotinamide

N,N'-(4-methyl-1,2-phenylene)diisonicotinamide

Cat. No. B5719173
M. Wt: 332.4 g/mol
InChI Key: GIMISERTBFKVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-methyl-1,2-phenylene)diisonicotinamide, also known as MNA-10, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNA-10 is a derivative of nicotinamide, a vitamin B3 compound, and is synthesized through a multi-step process involving the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine.

Mechanism of Action

The mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is not fully understood. However, studies have suggested that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide may exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits low toxicity and high selectivity towards cancer cells. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its low toxicity and high selectivity towards cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on N,N'-(4-methyl-1,2-phenylene)diisonicotinamide. One potential direction is to investigate the efficacy of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in combination with other anti-cancer agents. Another potential direction is to investigate the potential therapeutic applications of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide and its potential applications in various diseases.

Synthesis Methods

The synthesis of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide involves several steps, including the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine to form 4-methyl-1,2-phenylenebis(isonicotinamide). This intermediate is then further reacted with acetic anhydride to obtain the final product, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide.

Scientific Research Applications

N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-13-2-3-16(22-18(24)14-4-8-20-9-5-14)17(12-13)23-19(25)15-6-10-21-11-7-15/h2-12H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMISERTBFKVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7244722

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